molecular formula C16H13FN2O3S B14743808 N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide CAS No. 5319-50-6

N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide

Katalognummer: B14743808
CAS-Nummer: 5319-50-6
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: XWCPPXPWUIOAAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide typically involves a multi-step process One common method starts with the preparation of the benzothiazole core, which is then functionalized with a 4,6-dimethoxy groupThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a component in certain industrial processes.

Wirkmechanismus

The mechanism of action of N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4,6-dimethoxybenzothiazol-2-yl)-2-fluoro-benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

5319-50-6

Molekularformel

C16H13FN2O3S

Molekulargewicht

332.4 g/mol

IUPAC-Name

N-(4,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C16H13FN2O3S/c1-21-9-7-12(22-2)14-13(8-9)23-16(18-14)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20)

InChI-Schlüssel

XWCPPXPWUIOAAT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.